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Introduction
Ensitrelvir (S-217622), developed by Shionogi & Co., Ltd., is an oral antiviral agent that has

received approval for the treatment of SARS-CoV-2 infection. As a selective inhibitor of the

SARS-CoV-2 3C-like (3CL) protease, an enzyme essential for viral replication, ensitrelvir
represents a targeted therapeutic approach to managing COVID-19. This technical guide

provides a comprehensive overview of the initial safety and toxicology profile of ensitrelvir,
drawing from available preclinical and clinical data. The information is intended to support

further research and development efforts in the field of antiviral therapies.

Mechanism of Action
Ensitrelvir functions by inhibiting the SARS-CoV-2 3CL protease, also known as the main

protease (Mpro). This enzyme is critical for the post-translational processing of viral

polyproteins into functional proteins required for viral replication and transcription. By binding to

the active site of the 3CL protease, ensitrelvir blocks this cleavage process, thereby halting

the viral life cycle.
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Figure 1: Mechanism of Action of Ensitrelvir.

Preclinical Toxicology Profile
Detailed quantitative data from preclinical toxicology studies are primarily available through

regulatory submission documents. However, summaries from these reports provide valuable

insights into the safety profile of ensitrelvir in animal models.

Acute and Repeat-Dose Toxicity
Specific single-dose toxicity (LD50) values are not publicly available. Repeat-dose toxicity

studies have been conducted in animals. While specific No-Observed-Adverse-Effect-Levels

(NOAELs) are not detailed in the public literature, a study in cynomolgus monkeys was

conducted to investigate the mechanism of decreased HDL cholesterol observed in clinical
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trials. This study found that ensitrelvir did not affect fecal or biliary excretion of cholesterol in

these animals.[1]

Safety Pharmacology
A standard safety pharmacology core battery, typically including assessments of

cardiovascular, respiratory, and central nervous system effects, is a routine part of preclinical

evaluation. Specific findings for ensitrelvir from these studies are not publicly detailed.

Genetic Toxicology
The genetic toxicology of ensitrelvir has been evaluated. A mutagenic impurity (Impurity Z)

was identified during the drug development process. This impurity was found to be mutagenic.

To mitigate this risk, the residual amount of Impurity Z in the drug substance is controlled to a

level that ensures human exposure remains below the acceptable Threshold of Toxicological

Concern (TTC).[1] This indicates that a comprehensive battery of genotoxicity tests (e.g., Ames

test, in vitro and in vivo chromosomal aberration assays) was likely performed.

Reproductive and Developmental Toxicology
Reproductive and developmental toxicology studies have been conducted for ensitrelvir. A
review by the Japanese Pharmaceuticals and Medical Devices Agency (PMDA) noted toxic

findings in offspring that were related to the low body weight of the offspring, which was in turn

caused by toxicity in the maternal animals, such as decreased food consumption.[2] The PMDA

concluded that the applicant's explanation of the relationship between maternal toxicity and the

effects on offspring development was understandable. However, due to the unclear risk in

lactating women, it was recommended that information on these nonclinical findings be

included in the package insert.[2]

Clinical Safety Profile
The clinical safety of ensitrelvir has been evaluated in Phase 1, 2, and 3 clinical trials involving

healthy volunteers and patients with mild-to-moderate COVID-19.

Overview of Clinical Trials
Multiple clinical trials have assessed the safety and efficacy of ensitrelvir. Key trials include a

Phase 1 study in healthy adults, and Phase 2/3 studies (such as SCORPIO-SR and SCORPIO-
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HR) in patients with COVID-19.[2][3][4][5][6]
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Figure 2: Ensitrelvir Drug Development Workflow.

Adverse Events
Across clinical trials, ensitrelvir has been generally well-tolerated. The majority of treatment-

emergent adverse events (TEAEs) were mild to moderate in severity.[7]

Table 1: Summary of Common Treatment-Emergent Adverse Events in a Phase 2a Study[6]

Adverse Event
Ensitrelvir 125 mg
(N=21)

Ensitrelvir 250 mg
(N=23)

Placebo (N=25)

Any TEAE 10 (47.6%) 14 (60.9%) 10 (40.0%)

Decrease in HDL 4 (19.0%) 9 (39.1%) 1 (4.0%)

Increase in Blood

Triglycerides
2 (9.5%) 2 (8.7%) 1 (4.0%)

Headache 1 (4.8%) 2 (8.7%) 2 (8.0%)

Nasopharyngitis 1 (4.8%) 1 (4.3%) 2 (8.0%)

Note: Data represents the number of patients (%) experiencing the adverse event.

The most frequently reported treatment-related adverse events were a decrease in high-

density lipoprotein (HDL) cholesterol and an increase in blood triglycerides. These changes

were generally transient.[3][8] Other reported adverse events included headache and

nasopharyngitis.[6] No deaths related to the study drug have been reported in the key clinical

trials.[3]

Serious Adverse Events
Serious adverse events (SAEs) have been infrequent in clinical trials with ensitrelvir. No

treatment-related SAEs were reported in the pivotal SCORPIO-SR study.[3]

Experimental Protocols
Preclinical: In Vivo Efficacy Mouse Model

Objective: To evaluate the in vivo efficacy of ensitrelvir against SARS-CoV-2.
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Animal Model: Female BALB/cAJcl mice of different ages.

Infection: Intranasal inoculation with SARS-CoV-2 gamma strain or mouse-adapted SARS-

CoV-2 MA-P10.

Intervention: Oral administration of various doses of ensitrelvir or vehicle starting 24 hours

post-infection.

Assessments: Viral titers and RNA levels in the lungs were quantified using

VeroE6/TMPRSS2 cells and RT-qPCR, respectively. Body weight loss, survival, lung weight,

cytokine/chemokine production, nucleocapsid protein expression, and lung pathology were

evaluated.[9]

Clinical: Phase 2/3 SCORPIO-SR Study (Phase 2b Part)
Objective: To assess the efficacy and safety of ensitrelvir in patients with mild-to-moderate

COVID-19.

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Participants: Patients with mild-to-moderate COVID-19, with symptom onset within 120

hours.

Intervention: Patients were randomized (1:1:1) to receive either ensitrelvir 125 mg (375 mg

loading dose on day 1), ensitrelvir 250 mg (750 mg loading dose on day 1), or placebo,

administered orally once daily for 5 days.

Primary Endpoints:

Change from baseline in SARS-CoV-2 viral titer on day 4.

Time-weighted average change from baseline up to 120 hours in the total score of 12

predefined COVID-19 symptoms.

Safety Assessments: Monitoring and recording of all adverse events.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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